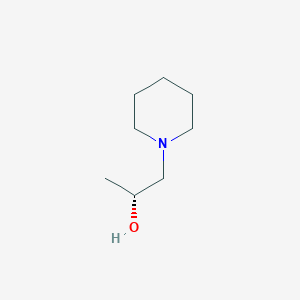

(R)-1-Piperidino-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCASFSAKVJTSET-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-04-1 | |

| Record name | (2R)-1-(piperidin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 Piperidino 2 Propanol

Asymmetric Synthesis Approaches to Enantiomerically Pure (R)-1-Piperidino-2-propanol

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry. For this compound, various asymmetric strategies have been employed to install the desired stereochemistry, including the use of chiral catalysts, enzymatic transformations, and substrate-controlled methods.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to induce enantioselectivity in reactions is a powerful strategy for the synthesis of enantiomerically pure compounds. While direct catalytic asymmetric synthesis of this compound is not extensively documented, analogous transformations for the synthesis of chiral piperidine (B6355638) derivatives highlight the potential of this approach.

One notable example is the copper-catalyzed asymmetric cyclizative aminoboration for the synthesis of chiral 2,3-cis-disubstituted piperidines. This method employs a chiral copper catalyst, Cu/(S, S)-Ph-BPE, to achieve high enantioselectivity. westlake.edu.cnrsc.orgnih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance, yielding piperidine derivatives in moderate to good yields with excellent enantiomeric excesses (ee). westlake.edu.cnrsc.orgnih.gov For instance, the synthesis of a key chiral intermediate of the NK1 antagonist L-733,060, a 2,3-disubstituted piperidine, was achieved with 62% yield and 96% ee on a 2 mmol scale. westlake.edu.cn

Another approach involves the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids. This method has been used to prepare natural substances like pelletierine and its analogues in up to 97% ee and good yields, demonstrating a protective-group-free strategy. nih.gov

These examples of chiral catalyst-mediated transformations for the synthesis of substituted piperidines showcase the potential for developing a similar strategy for the direct asymmetric synthesis of this compound.

Table 1: Examples of Chiral Catalyst-Mediated Synthesis of Piperidine Derivatives

| Catalyst | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cu/(S, S)-Ph-BPE | Unsaturated Amine | 2,3-cis-disubstituted piperidine | 62 | 96 | westlake.edu.cn |

| Organocatalyst (Proline-based) | Acyclic Precursor | 2-substituted piperidine | Good | up to 97 | nih.gov |

Enzymatic Biocatalysis for this compound Production

Enzymatic biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Lipases, in particular, have been successfully employed in the kinetic resolution of racemic mixtures to produce enantiomerically pure alcohols.

A relevant example is the efficient chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, a key intermediate for (R)-arimoclomol. nih.gov This process utilizes a lipase from Pseudomonas aeruginosa (PAL) for the transesterification of the racemic alcohol with vinyl acetate. The reaction parameters were optimized, including the use of ionic liquids as co-solvents to enhance enantioselectivity. nih.gov Under optimal conditions, a good conversion of 50.02% was achieved with an excellent enantiomeric excess of 98.91% for the produced acetate and 99% for the remaining (R)-alcohol. nih.gov

The first biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction has also been reported. rsc.orgsemanticscholar.org This method uses Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes to catalyze the reaction between benzaldehyde (B42025), aniline, and an acetoacetate ester, yielding clinically valuable piperidines in very good yields. rsc.orgsemanticscholar.org

These findings underscore the potential of enzymatic methods, particularly lipase-catalyzed resolutions, for the efficient and highly selective production of enantiopure this compound.

Table 2: Enzymatic Resolution for the Synthesis of a Chiral Piperidinol Precursor

| Enzyme | Substrate | Acyl Donor | Solvent System | Conversion (%) | Enantiomeric Excess (eeS %) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas aeruginosa lipase (PAL) | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Vinyl acetate | Toluene:[BMIM][BF4] (70:30) | 50.02 | 99 | nih.gov |

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled diastereoselective synthesis, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. This approach is particularly useful when a suitable chiral precursor is readily available.

The synthesis of chiral methyl 2-piperidin-2-ylpropanoates through the diastereoselective reduction of a tetrasubstituted β-enamino ester demonstrates this principle. clockss.orgresearchgate.net The stereochemical outcome of the reduction is controlled by the existing stereocenter in the chiral auxiliary attached to the nitrogen atom. Using Pd/C as the catalyst, the reduction of the β-enamino ester proceeded with high diastereoselectivity, affording the desired product in a 94:6 diastereomeric ratio. clockss.org

While a direct application to this compound is not detailed, this methodology suggests that a chiral precursor could be strategically chosen to direct the formation of the desired (R)-stereocenter during the synthesis.

Table 3: Substrate-Controlled Diastereoselective Synthesis of a Piperidine Derivative

| Substrate | Catalyst | Diastereomeric Ratio (dr) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine β-enamino ester | Pd/C | 94:6 | 62 | clockss.org |

Novel Route Development for Industrial Scale-Up of this compound

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and sustainable processes. For this compound, this involves the application of green chemistry principles and innovative technologies like flow chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to minimize the environmental impact of chemical processes. Key principles include the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. The assessment of the "greenness" of a synthetic route can be quantified using various metrics. rsc.orgrsc.org

Commonly used green chemistry metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactants to the desired product. mdpi.comnih.gov

Reaction Mass Efficiency (RME): Takes into account the yield and stoichiometry of the reaction. mdpi.comnih.gov

Process Mass Intensity (PMI): Considers the total mass of materials used (including solvents and workup reagents) to produce a certain mass of product. mdpi.comnih.govresearchgate.net

E-Factor: Represents the mass of waste produced per unit of product. nih.gov

The CHEM21 green metrics toolkit provides a practical framework for evaluating the environmental footprint of chemical transformations, which is particularly relevant for the synthesis of amines. rsc.orgrsc.org By applying these principles and metrics, synthetic routes to this compound can be designed to be more sustainable. For example, enzymatic biocatalysis, as discussed in section 2.1.2, is inherently a greener approach due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.

Table 4: Key Green Chemistry Metrics

| Metric | Description | Goal |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

Flow Chemistry Applications for this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages for industrial-scale synthesis. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless scale-up. nih.gov

A practical continuous flow protocol for the rapid synthesis of α-chiral piperidines has been developed, yielding various functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. nih.govorganic-chemistry.orgacs.orgacs.org This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents and has been successfully scaled up. nih.govorganic-chemistry.orgacs.orgacs.org

The continuous flow synthesis of a key phenylpiperidine intermediate of (-)-paroxetine further illustrates the power of this technology. nih.gov These examples demonstrate the feasibility of applying flow chemistry to the synthesis of this compound, which could lead to a more efficient, safer, and scalable manufacturing process. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors is particularly advantageous for stereoselective reactions.

Table 5: Comparison of Batch vs. Flow Synthesis for a Chiral Piperidine

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Variable | Typically >80% |

| Diastereoselectivity | Good | Excellent (>90:10 dr) |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety |

Racemization Studies and Control in this compound Synthesis

The efficient synthesis of a single enantiomer from a racemate, particularly through dynamic kinetic resolution, hinges on the ability to control the racemization of the unwanted enantiomer. Racemization converts the less reactive enantiomer into the more reactive one in situ, thus allowing for a theoretical yield of up to 100% of the desired product.

For β-amino alcohols like 1-piperidino-2-propanol, racemization typically involves a dehydrogenation/hydrogenation sequence, often catalyzed by transition metals. Studies on other chiral amino alcohols, such as R-(−)-2-amino-1-butanol, have shown that cobalt catalysts supported on alumina (Co/γ-Al₂O₃) can be effective for racemization. researchgate.net Such processes often require elevated temperatures and hydrogen pressure to facilitate the reversible conversion between the alcohol and the corresponding ketone or imine intermediate, which is achiral. The control of these conditions is crucial to ensure that racemization occurs without significant degradation of the substrate or product. While specific studies on the racemization of 1-piperidino-2-propanol are not extensively detailed in the literature, the principles derived from similar β-amino alcohols provide a foundational understanding for developing suitable racemization conditions.

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective strategy for producing enantiomerically enriched alcohols. A notable example is the chemo-enzymatic synthesis of the closely related compound, (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net In this process, a racemic mixture of the alcohol is subjected to transesterification using a lipase in the presence of an acyl donor. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

A study demonstrated the efficacy of Pseudomonas aeruginosa lipase (PAL) in the kinetic resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net The reaction was optimized by screening various parameters, including the enzyme, solvent, acyl donor, temperature, and substrate concentration. The use of vinyl acetate as the acyl donor in a solvent system composed of toluene and an ionic liquid, 1-butyl-3-methyl imidazolium tetrafluoroborate ([BMIM][BF₄]), provided excellent results. Under optimized conditions, a conversion of approximately 50% was achieved, yielding the (R)-alcohol with an enantiomeric excess of 99% and the (S)-acetate with an enantiomeric excess of 98.91%. researchgate.net

Table 1: Kinetic Resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol using Pseudomonas aeruginosa Lipase (PAL) researchgate.net

| Parameter | Condition |

|---|---|

| Enzyme | Pseudomonas aeruginosa Lipase (PAL) |

| Substrate | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene:[BMIM][BF₄] (70:30) |

| Temperature | 30 °C |

| Time | 18 h |

| Conversion | 50.02% |

| ee of (R)-alcohol (eeS) | 99% |

| ee of (S)-acetate (eeP) | 98.91% |

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that overcomes the 50% yield limitation by combining the enantioselective reaction with in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the continuous conversion of the racemic starting material into a single, enantiomerically pure product, with a theoretical maximum yield of 100%.

For the DKR of β-amino alcohols like 1-piperidino-2-propanol, a chemoenzymatic approach is often employed. This involves the combination of a biocatalyst (typically a lipase) for the selective acylation of one enantiomer and a metal catalyst for the racemization of the remaining alcohol. Ruthenium-based catalysts are commonly used for the racemization of secondary alcohols.

While a specific DKR protocol for 1-piperidino-2-propanol is not prominently reported, the general strategy would involve the following steps:

Enzymatic Resolution : A lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (R)- or (S)-enantiomer of 1-piperidino-2-propanol.

In Situ Racemization : Concurrently, a ruthenium complex racemizes the unreacted enantiomer of the alcohol. This ensures that the substrate for the enzymatic acylation is constantly replenished as a racemic mixture.

The success of a DKR process relies on the compatibility of the two catalytic systems. The racemization catalyst should not interfere with the activity or selectivity of the enzyme, and vice versa. The reaction conditions, such as solvent and temperature, must be carefully chosen to accommodate both the enzymatic reaction and the metal-catalyzed racemization. For instance, a potential DKR of racemic 1-piperidino-2-propanol could utilize CALB for the acylation and a Shvo-type ruthenium catalyst for the racemization, a combination that has been successful for other secondary alcohols.

Stereochemical Investigations of R 1 Piperidino 2 Propanol

Chiroptical Properties and Their Measurement in (R)-1-Piperidino-2-propanol

Chiroptical properties are phenomena that arise from the differential interaction of a chiral substance with left and right circularly polarized light. These properties, namely circular dichroism and optical rotatory dispersion, are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, providing crucial information about both absolute configuration and conformational dynamics. mdpi.com

For this compound, the key chromophores—the non-bonding electrons of the nitrogen and oxygen atoms—are inherently achiral. However, their placement within the chiral molecular framework perturbs their electronic transitions (primarily n → σ*), leading to observable chiroptical effects. herts.ac.uk The spatial relationship between these chromophores, dictated by the molecule's conformation, is a primary determinant of the sign and magnitude of these effects.

Circular Dichroism Spectroscopy of this compound

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR). mdpi.com This technique is a powerful tool for investigating the stereochemical features of chiral molecules. A non-zero CD signal is only observed for chiral molecules at wavelengths where they absorb light. The resulting spectrum, a plot of molar ellipticity [θ] versus wavelength, provides a unique fingerprint of the molecule's stereochemistry and is highly sensitive to conformational changes. mdpi.comherts.ac.uk

For this compound, the relevant electronic transitions are the n → σ* transitions associated with the lone pairs of the nitrogen and oxygen atoms, which occur in the far-UV region. While specific experimental data for this compound is not extensively published, analysis can be informed by studies on structurally similar molecules, such as (R)-piperidin-3-ol. rsc.org The sign and intensity of the CD signal, known as the Cotton effect, are governed by the spatial orientation of the piperidine (B6355638) ring and the propanol (B110389) side chain. A simple piperidine helicity rule can often predict the correct sign of the Cotton effect based on the preferred conformation. rsc.org Changes in solvent or temperature can influence the conformational equilibrium, which would be reflected in the CD spectrum. herts.ac.uk

Table 1: Hypothetical Circular Dichroism Data for this compound

This interactive table illustrates the type of data obtained from a CD spectroscopy experiment. The values are representative examples for a chiral amino alcohol.

| Parameter | Value | Unit |

| Wavelength of Maximum (λmax) | ~220 | nm |

| Molar Ellipticity at λmax [θ] | Positive | deg·cm²·dmol⁻¹ |

| Wavelength of Minimum (λmin) | ~195 | nm |

| Molar Ellipticity at λmin [θ] | Negative | deg·cm²·dmol⁻¹ |

Optical Rotatory Dispersion Studies

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a chiral substance varies with the wavelength of the light being passed through it. wikipedia.org An ORD spectrum is a plot of this specific rotation [α] as a function of wavelength. The two chiroptical techniques, ORD and CD, are intimately related through the Kramers-Kronig transforms; a complete spectrum of one can, in principle, be used to calculate the other. mdpi.com

In regions far from an absorption band, the ORD curve is typically a plain, smooth curve. However, as the wavelength approaches an electronic transition of the chromophore, the rotation undergoes rapid and dramatic changes. This characteristic feature, consisting of a peak and a trough, is known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough) is directly related to the stereochemistry of the molecule. libretexts.org For this compound, a Cotton effect would be expected in the far-UV region, corresponding to the n → σ* transitions of the nitrogen and oxygen atoms, similar to what is observed in CD spectroscopy. nih.gov ORD has historically been a valuable tool for determining the absolute configuration of chiral compounds, including metal complexes and organic molecules like steroids. wikipedia.orgleidenuniv.nl

Enantiomeric Purity Determination Techniques for this compound

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific and industrial applications. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. Several analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Advanced Chromatographic Methods (Chiral HPLC, GC)

Chromatography is a powerful technique for separating enantiomers. phenomenex.com The separation can be achieved through two primary strategies: direct and indirect.

Direct Chiral Chromatography involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): This is the most widely used method for chiral separations. nih.gov For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Lux® columns), are highly effective. nih.govnih.gov Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. sigmaaldrich.com Method development involves optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol) and temperature to achieve baseline separation. oup.com

Gas Chromatography (GC): Chiral GC is also a viable method, particularly for volatile compounds. Separation is typically performed on capillary columns coated with a CSP, most commonly a cyclodextrin (B1172386) derivative. gcms.cz For amino alcohols, which have polar functional groups, derivatization is often required prior to analysis to improve volatility and chromatographic peak shape. sigmaaldrich.com The hydroxyl and secondary amine groups can be acylated (e.g., with trifluoroacetic anhydride) to form less polar derivatives that are more suitable for GC analysis. sigmaaldrich.comnih.gov

Indirect Chiral Chromatography involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral chromatographic column (either GC or HPLC). nih.gov

Table 2: Representative Conditions for Chiral HPLC Analysis

This table shows typical parameters for separating chiral amino alcohols using HPLC with a chiral stationary phase.

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose-based CSP) |

| Mobile Phase | n-Hexane : 2-Propanol : Methanol (80:10:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

NMR Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they produce identical spectra. However, their signals can be resolved by introducing a chiral environment. nih.gov

This is achieved by using either a chiral derivatizing agent (CDA), also known as a chiral auxiliary, or a chiral solvating agent (CSA).

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a CDA to form a mixture of diastereomers. For this compound, the hydroxyl group is a convenient site for esterification with a chiral acid, such as (R)-2-fluorophenylacetic acid or Mosher's acid. researchgate.net The resulting diastereomeric esters will exhibit distinct chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the integration of the signals to determine the enantiomeric ratio. researchgate.netacs.orgrsc.org

Chiral Solvating Agents (CSAs): A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the analyte molecules in solution. nih.gov This association is a rapid equilibrium, but it is sufficient to induce small, measurable differences in the chemical shifts (ΔΔδ) of corresponding protons in the two enantiomers. Chiral amino alcohols containing a BINOL subunit have been shown to be effective CSAs for the enantiodiscrimination of carboxylic acids, and the principle is applicable to other classes of compounds. nih.gov This method is non-invasive as it does not require chemical modification of the analyte.

Table 3: Example of NMR Data for Enantiomeric Purity Determination

This table illustrates the expected outcome in an ¹H NMR spectrum after derivatization of a racemic amino alcohol with an (R)-chiral auxiliary.

| Proton | Chemical Shift δ (ppm) - (R,R) Diastereomer | Chemical Shift δ (ppm) - (S,R) Diastereomer | Δδ (ppm) |

| Cα-H | 4.15 | 4.21 | 0.06 |

| -CH₃ | 1.22 | 1.25 | 0.03 |

Conformational Analysis of this compound in Solution and Solid State

Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent at the nitrogen atom can occupy either an axial or an equatorial position. For N-substituted piperidines, the conformational free energy difference between these two positions is influenced by steric and electronic factors. nih.gov Generally, bulky substituents prefer the less sterically hindered equatorial position. lumenlearning.com However, for N-acyl or N-aryl piperidines, conjugation of the nitrogen lone pair with the adjacent π-system can increase the planarity at the nitrogen, creating a pseudo-allylic strain that favors an axial orientation for a 2-substituent. nih.gov

Side Chain Conformation: The 2-propanol side chain has rotational freedom around the C-C and C-O bonds. This leads to various staggered rotamers, which can be described as trans (anti) or gauche. arxiv.orglibretexts.org The relative stability of these conformers is determined by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the piperidine nitrogen. Studies on simple propanol have identified several stable conformers (e.g., Gt, Tt, Gg, Tg) based on the dihedral angles of the carbon backbone and the hydroxyl group. arxiv.orgresearchgate.netaanda.org

Analysis in Solution: In solution, the molecule exists in a dynamic equilibrium of various conformers. The predominant conformation can be elucidated using NMR spectroscopy. By analyzing proton-proton coupling constants (J-values), the dihedral angles can be estimated via the Karplus equation, which helps determine the axial or equatorial preference of ring protons and side-chain geometry. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT) or molecular mechanics, is a valuable tool to calculate the relative energies of different conformers, providing a theoretical basis to interpret experimental NMR data. researchgate.netd-nb.info

Analysis in the Solid State: In the crystalline solid state, the molecule is locked into a single conformation. X-ray crystallography is the definitive technique for determining this solid-state structure, providing precise bond lengths, bond angles, and dihedral angles. This information reveals the specific ring conformation (e.g., chair, boat, twist) and the exact orientation of the substituent adopted in the crystal lattice. rsc.org

Table 4: Calculated Relative Energies of Piperidine Conformers

This table provides a representative comparison of the energetic preference for axial vs. equatorial substituents on a piperidine ring, which is a key aspect of the conformational analysis of this compound.

| Substituent (at N) | Conformer | ΔG (kcal/mol) - Preference |

| -CH₃ | Equatorial | 0.0 (Reference) |

| -CH₃ | Axial | +2.1 |

| -C(O)CH₃ | Equatorial | 0.0 (Reference) |

| -C(O)CH₃ | Axial | -0.5 |

Computational Chemistry Approaches (DFT, Molecular Dynamics)

Following a comprehensive search of scientific literature, no specific studies employing Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations for the stereochemical investigation of this compound have been identified. While computational methods are potent tools for analyzing the conformational preferences, electronic properties, and dynamic behavior of chiral molecules, dedicated research on this particular compound is not available in the public domain.

Computational studies on related systems, such as various piperidine alkaloids and other chiral amino alcohols, have been conducted. These studies utilize DFT to calculate optimized geometries, vibrational frequencies, and electronic spectra, and employ MD simulations to explore conformational landscapes and intermolecular interactions. However, direct data or detailed findings from such analyses for this compound are absent from the reviewed literature.

X-ray Crystallography of this compound and its Derivatives

A thorough review of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound or its immediate derivatives. X-ray crystallography provides definitive experimental evidence of the three-dimensional arrangement of atoms in a crystalline solid, which is crucial for the unambiguous determination of stereochemistry and the analysis of intermolecular interactions.

While the crystal structures of numerous other chiral amino alcohols and piperidine-containing compounds have been determined and are available, this specific information is not publicly accessible for this compound. Therefore, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles for this compound, cannot be provided.

Reactivity and Mechanistic Studies of R 1 Piperidino 2 Propanol

Investigation of Reaction Pathways Involving (R)-1-Piperidino-2-propanol

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound. Kinetic studies and isotopic labeling are powerful tools for probing these reaction pathways.

A hypothetical kinetic experiment for a reaction catalyzed by this compound might involve systematically varying the concentration of each reactant and monitoring the reaction progress over time. The results could be tabulated to determine the reaction order with respect to each component.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound

| Experiment | [Substrate] (M) | [Nucleophile] (M) | [this compound] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.4 x 10⁻⁵ |

This table is illustrative and presents hypothetical data to demonstrate the principles of a kinetic study.

From such data, a rate law could be derived. For example, if the rate doubles with a doubling of the substrate concentration and the catalyst concentration, but is unaffected by the nucleophile concentration, the rate law might be expressed as: Rate = k[Substrate][this compound]. This would suggest that the rate-determining step involves both the substrate and the catalyst.

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction mechanism. By replacing a specific proton with its heavier isotope, deuterium, one can observe whether a particular C-H, N-H, or O-H bond is broken in the rate-determining step through the kinetic isotope effect (KIE). nih.gov A primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is broken during the rate-limiting step.

In the context of this compound, a deuterium labeling study could involve deuterating the hydroxyl group (OD) or the α-carbon to the hydroxyl group (CD-OH). For example, if the hydroxyl proton is involved in a proton transfer step that is rate-limiting, a significant solvent isotope effect would be expected when the reaction is run in a deuterated solvent like D₂O. nih.gov

Table 2: Illustrative Kinetic Isotope Effect Data

| Reactant | Rate Constant (kH) | Deuterated Reactant | Rate Constant (kD) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|---|

| This compound | 3.5 x 10⁻⁴ s⁻¹ | (R)-1-Piperidino-2-propan-d-ol | 3.4 x 10⁻⁴ s⁻¹ | ~1.03 |

| Substrate-H | 2.1 x 10⁻⁴ s⁻¹ | Substrate-D | 0.8 x 10⁻⁴ s⁻¹ | 2.63 |

This table is illustrative and presents hypothetical data to demonstrate the principles of a deuterium labeling experiment.

A lack of a significant KIE upon deuterating the hydroxyl group of this compound would suggest that the O-H bond is not broken in the rate-determining step. Conversely, a large KIE observed when using a deuterated substrate would pinpoint the cleavage of that specific C-H bond as being crucial to the reaction's slowest step.

Probing the Role of the Piperidine (B6355638) Moiety in Reactivity and Selectivity

The piperidine ring in this compound plays a multifaceted role in its reactivity. As a secondary amine, the nitrogen atom is both basic and nucleophilic. acs.org In many reactions, the piperidine nitrogen can act as a Brønsted base, deprotonating a substrate to increase its nucleophilicity, or as a Lewis base, coordinating to a metal center. rsc.org

The steric bulk of the piperidine ring is also a critical factor, particularly in asymmetric catalysis. The chiral center at the 2-position of the propanol (B110389) backbone, in conjunction with the conformationally restricted piperidine ring, creates a well-defined chiral environment. This steric hindrance can dictate the facial selectivity of a nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

Computational studies on similar piperidine-containing ligands have shown that the piperidine ring can engage in crucial interactions, such as salt bridges with acidic residues in biological systems or influencing the coordination geometry around a metal center in catalysis. nih.gov The specific stereochemistry of the piperidine ring and its substituents can dramatically influence the activity and selectivity of the resulting catalyst. rsc.org

Understanding the Influence of the Hydroxyl Group in this compound Reactivity

The hydroxyl group is a highly versatile functional group that significantly influences the reactivity of this compound. It can act as a proton donor (Brønsted acid), a proton acceptor (Brønsted base), or a nucleophile. nih.gov In the context of catalysis, the hydroxyl group can coordinate to a metal center, forming a metal alkoxide. This coordination can modulate the Lewis acidity of the metal and orient the substrate for a stereoselective transformation.

Furthermore, the hydroxyl group can form hydrogen bonds with substrates or reagents, pre-organizing the transition state assembly and lowering the activation energy of the desired reaction pathway. This hydrogen bonding is often a key element in enantioselective catalysis, helping to create a rigid and predictable chiral environment.

In reactions where this compound is used as a chiral ligand for a metal catalyst, the hydroxyl group often serves as one of the key coordination points. The formation of a chelate ring involving the piperidine nitrogen and the hydroxyl oxygen with a metal center creates a stable and rigid catalytic species, which is often essential for high enantioselectivity. The reactivity of the hydroxyl group can be further tuned by its conversion to an ether or ester, which alters its coordinating ability and steric profile.

Derivatization and Functionalization Strategies for R 1 Piperidino 2 Propanol

Synthesis of Chiral Esters and Ethers from (R)-1-Piperidino-2-propanol

The hydroxyl group of this compound is a primary site for derivatization, enabling the synthesis of various chiral esters and ethers. These derivatives are important for altering the compound's properties or preparing it for use as a chiral auxiliary.

Esterification is commonly performed by reacting the alcohol with acylating agents like acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct. For instance, reacting this compound with benzoyl chloride yields the corresponding benzoate ester. Sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions, can be prepared using reagents like p-toluenesulfonyl chloride.

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups.

Table 1: Synthesis of Esters and Ethers from this compound

| Product Type | Reagent Example | Base/Catalyst | Typical Solvent |

|---|---|---|---|

| Ester | Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine, Pyridine | Dichloromethane, THF |

| Ester | Carboxylic Anhydride (e.g., Acetic anhydride) | Pyridine, DMAP | Dichloromethane |

| Sulfonate Ester | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane |

| Ether | Alkyl Halide (e.g., Methyl iodide) | Sodium Hydride (NaH) | THF, DMF |

Formation of Amides and Carbamates Derived from this compound

Carbamates are significant derivatives of this compound, often synthesized for applications in medicinal chemistry and as ligands. The most direct method for carbamate formation is the reaction of the alcohol with an isocyanate. For example, treatment with phenyl isocyanate yields the corresponding phenylcarbamate derivative.

Another common route to carbamates involves a two-step process. First, the alcohol is reacted with phosgene or a phosgene equivalent (like triphosgene) to form a chloroformate intermediate. This intermediate is then reacted with a primary or secondary amine to furnish the desired carbamate. While direct amide formation from the alcohol is not typical, the molecule can be incorporated into larger structures containing amide linkages through multi-step synthetic sequences. Piperazine and piperidine (B6355638) carbamates have been investigated as enzyme inhibitors nih.gov.

Table 2: Synthesis of Carbamates from this compound

| Product Type | Reagent(s) | Key Intermediate | Base |

|---|---|---|---|

| Carbamate | Isocyanate (e.g., Phenyl isocyanate) | N/A | Often not required |

Preparation of Metal Complexes and Organometallic Reagents with this compound

This compound is a highly effective bidentate chiral ligand in organometallic chemistry. durham.ac.uk The nitrogen of the piperidine ring and the oxygen of the hydroxyl group coordinate to a metal center, forming a stable five-membered chelating ring. durham.ac.uk This structural motif is crucial for inducing asymmetry in a wide range of metal-catalyzed reactions.

The preparation of these metal complexes involves reacting this compound with a suitable metal precursor, such as a metal halide, alkoxide, or organometallic compound. libretexts.orglibretexts.org The resulting complexes can be isolated or generated in situ for immediate catalytic use.

These chiral ligands have been successfully employed in complexes with various transition metals, including titanium, copper, palladium, and ruthenium. durham.ac.uk For example, titanium complexes derived from β-amino alcohols are known to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes. durham.ac.uk The stereochemical outcome of such reactions is directly influenced by the chiral environment created by the this compound ligand.

Table 3: Metal Complexes Featuring this compound as a Ligand

| Metal Center | Typical Application | Example Reaction Type |

|---|---|---|

| Titanium (Ti) | Asymmetric C-C bond formation | Enantioselective addition of organozinc reagents to aldehydes durham.ac.uk |

| Copper (Cu) | Allylic oxidation, Cyclopropanation | Asymmetric allylic oxidation of cyclic olefins durham.ac.uk |

| Palladium (Pd) | Asymmetric allylic substitution | Nucleophilic substitution on allylic substrates durham.ac.uk |

| Zinc (Zn) | Ring-opening polymerization | Polymerization of lactide |

| Ruthenium (Ru) | Asymmetric hydrogenation | Reduction of ketones and imines |

Advanced Analytical Techniques for Characterizing R 1 Piperidino 2 Propanol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (R)-1-Piperidino-2-propanol and its derivatives. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. When coupled with tandem mass spectrometry (MS/MS), HRMS offers detailed insights into the fragmentation patterns of molecules, which is crucial for confirming their chemical structure.

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on the functional groups present, namely the piperidine (B6355638) ring, the secondary alcohol, and the alkyl chain. Common fragmentation mechanisms include alpha-cleavage adjacent to the nitrogen of the piperidine ring and the oxygen of the hydroxyl group, as well as dehydration.

A primary fragmentation pathway would involve the cleavage of the C-C bond adjacent to the nitrogen atom of the piperidine ring, leading to the formation of a stable piperidinomethyl radical and a charged fragment. Another significant fragmentation would be the loss of a water molecule from the protonated molecular ion, a characteristic fragmentation for alcohols. Alpha-cleavage next to the hydroxyl group can also occur, resulting in the loss of a methyl radical.

The expected fragmentation patterns are detailed in the interactive data table below.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]+ | C9H20NO+ | 158.1539 | Protonated Molecular Ion |

| [M+H-H2O]+ | C9H18N+ | 140.1434 | Dehydration |

| C6H12N+ | Piperidinomethyl cation | 98.0964 | Alpha-cleavage at the piperidine ring |

| C3H8NO+ | Propanolamine fragment | 74.0599 | Cleavage of the piperidine ring |

Multi-dimensional NMR Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the complex spin systems and connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, COSY would show correlations between the proton on the chiral center (H-2) and the protons of the adjacent methyl group (H-3) and methylene group (H-1). It would also show correlations between the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, HMBC would show correlations from the methyl protons (H-3) to the chiral carbon (C-2) and the carbon of the methylene group (C-1), and from the protons on the piperidine ring to adjacent carbons.

The expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations are summarized in the interactive data table below.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | ~2.2-2.5 (m) | ~65 | H-2 | C-2, C-2', C-6' |

| 2 | ~3.8 (m) | ~68 | H-1, H-3 | C-1, C-3 |

| 3 | ~1.1 (d) | ~20 | H-2 | C-1, C-2 |

| 2'/6' | ~2.4 (m) | ~55 | H-3'/5' | C-1, C-3'/5' |

| 3'/5' | ~1.6 (m) | ~26 | H-2'/6', H-4' | C-2'/6', C-4' |

| 4' | ~1.5 (m) | ~24 | H-3'/5' | C-3'/5' |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign.

The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the spectrum calculated for the (R)-enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the signs and relative intensities of the experimental and calculated VCD bands confirms the absolute configuration.

The VCD spectrum of this compound is expected to show characteristic bands in the mid-infrared region, particularly in the C-H, O-H, and C-N stretching and bending regions. The sign and intensity of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms around the chiral center.

An illustrative comparison of an experimental and a calculated VCD spectrum for a chiral amino alcohol is presented in the interactive data table below, highlighting the key vibrational modes that are diagnostic for the absolute configuration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (for R-enantiomer) | Assignment Confirmation |

|---|---|---|---|---|

| O-H stretch | ~3400 | + | + | Match |

| C-H stretch (chiral center) | ~2970 | - | - | Match |

| CH₂ bend | ~1450 | + | + | Match |

| C-O stretch | ~1100 | - | - | Match |

Emerging Research Directions and Future Perspectives on R 1 Piperidino 2 Propanol

Integration of (R)-1-Piperidino-2-propanol into Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. Chiral molecules like this compound are of particular interest as their specific stereochemistry can direct the formation of complex, ordered assemblies.

Emerging research suggests that chiral amino alcohols can be pivotal in the construction of functional supramolecular materials such as gels and metal-organic frameworks (MOFs). The hydrogen-bonding capabilities of the hydroxyl group and the coordinating ability of the nitrogen atom in this compound make it an ideal candidate for forming extended networks. For instance, the self-assembly of chiral biphenyldiimides derived from amino acids into 1D supramolecular polymers is driven by hydrogen bonding, a principle that could be applied to derivatives of this compound. nih.govwur.nl

The integration of this compound into MOFs could yield chiral frameworks with potential applications in enantioselective separations and catalysis. nih.govmdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The use of an enantiomerically pure linker like this compound or its derivatives could impart chirality to the entire framework, creating pores and channels with specific recognition sites for chiral guest molecules. While the direct use of this compound in MOF synthesis is an area ripe for exploration, studies on related chiral linkers have demonstrated the feasibility of creating such materials. unito.it

Another promising avenue is the development of supramolecular gels. Research on N-benzyl, N′-acylbispidinols, which contain piperidine (B6355638) rings, has shown their ability to form organogels. nih.gov This suggests that derivatives of this compound could be designed to act as gelators, forming fibrous networks that entrap solvent molecules. Such chiral gels could find applications in chiral sensing, controlled release systems, and as templates for asymmetric synthesis.

Table 1: Potential Supramolecular Architectures Incorporating this compound

| Supramolecular Architecture | Key Driving Interactions | Potential Applications |

|---|---|---|

| Chiral Metal-Organic Frameworks (MOFs) | Coordination bonds, Hydrogen bonding | Enantioselective separations, Asymmetric catalysis |

| Supramolecular Gels | Hydrogen bonding, van der Waals forces | Chiral sensing, Drug delivery, Templates for synthesis |

| 1D Supramolecular Polymers | Hydrogen bonding, π-π stacking | Chiral recognition, Advanced optical materials |

Development of Next-Generation Catalytic Systems Based on this compound

Chiral 1,2-amino alcohols are well-established as privileged ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. nih.govfrontiersin.org this compound belongs to this class of compounds and is a promising candidate for the development of novel, highly efficient catalytic systems.

One of the classic applications for chiral β-amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. rsc.org The amino alcohol acts as a chiral ligand for the zinc ion, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in a product with high enantiomeric excess. While specific studies detailing the use of this compound in this reaction are not prevalent, the performance of structurally similar amino alcohols provides a strong precedent for its potential efficacy.

The development of metal complexes incorporating this compound as a ligand is a key research direction. Complexes with metals such as copper, rhodium, palladium, and ruthenium are central to many catalytic processes. For example, copper complexes with chiral ligands have been successfully used in the asymmetric cyclizative aminoboration of unsaturated amines to synthesize chiral piperidines. nih.gov Similarly, Rh(I) complexes are widely used in catalysis for reactions like hydrogenation and hydroformylation. mdpi.com The synthesis and characterization of novel metal complexes with this compound could unlock new catalytic activities and selectivities. derpharmachemica.com

Future research will likely focus on optimizing reaction conditions and modifying the structure of this compound to fine-tune its steric and electronic properties. This could involve substitution on the piperidine ring or derivatization of the hydroxyl group to create more sophisticated ligands for next-generation catalysts.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral β-Amino Alcohols

| Reaction Type | Catalyst System (Generic) | Substrate Example | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Addition of Diethylzinc (B1219324) to Aldehydes | Chiral Amino Alcohol / ZnEt₂ | Benzaldehyde (B42025) | Chiral Secondary Alcohol | >95% rsc.org |

| Asymmetric Michael Addition | Primary β-Amino Alcohol (Organocatalyst) | β-Keto Ester + Nitroalkene | Chiral Michael Adduct | >99% rsc.org |

| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Diamine/Amino Alcohol | α-Amino Ketone | Chiral 1,2-Amino Alcohol | High |

| Asymmetric Cyclopropanation | Cu(I) / Chiral Bipyridine Ligand | Styrene + Ethyl Diazoacetate | Chiral Cyclopropane | Up to 72% |

Exploration of Novel Synthetic Applications for this compound in Materials Science

The unique chemical functionalities of this compound—a secondary alcohol and a tertiary amine within a heterocyclic ring—make it a valuable monomer or modifying agent for the synthesis of functional polymers and materials.

One promising area is the use of this compound as an initiator for ring-opening polymerization (ROP). The hydroxyl group can initiate the polymerization of cyclic esters like lactide or caprolactone, incorporating the piperidine moiety at the beginning of the polymer chain. Research has shown that metal complexes based on ligands containing the 2-(aminomethyl)piperidine framework are active for the ROP of rac-lactide. researchgate.net This suggests that this compound could be used to synthesize biodegradable polyesters with a functional end-group, which could then be used for further modifications, such as attaching bioactive molecules or surface grafting.

Furthermore, derivatives of this compound could be designed as functional monomers. For example, esterification of the hydroxyl group with acrylic or methacrylic acid would yield a polymerizable monomer. The resulting polymer would feature pendant chiral piperidino-propanol groups, which could impart specific properties to the material, such as basicity, chirality, and the ability to coordinate metal ions. Such functional polymers have a wide range of potential applications, including as polymer-supported catalysts, chiral stationary phases for chromatography, and materials for biomedical applications. mdpi.comresearchgate.net The development of functional polymers like poly(2-isopropenyl-2-oxazoline) highlights the utility of polymers with reactive side groups that can be modified post-polymerization. mdpi.comresearchgate.net

The piperidine moiety itself is a prevalent structural motif in many pharmaceuticals, and incorporating it into polymer backbones or as side chains could lead to new biocompatible or bioactive materials. mdpi.com For instance, piperidine-based films have been investigated for their antimicrobial properties and potential in drug delivery applications.

Table 3: Potential Roles of this compound in Materials Science

| Application Area | Role of this compound | Resulting Material | Potential Properties/Uses |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Chiral Initiator | End-functionalized Polyesters (e.g., PLA, PCL) | Biocompatible, Biodegradable, Site for further functionalization |

| Radical Polymerization | Functional Monomer (after derivatization) | Polymers with Pendant Chiral Piperidine Groups | Polymer-supported catalysts, Chiral stationary phases, Metal-chelating resins |

| Post-Polymerization Modification | Modifying Agent | Functionalized Polymer Surfaces or Backbones | Altered surface properties (hydrophilicity, charge), Introduction of chirality |

Computational Design and Prediction of this compound Analogues for Enhanced Performance

Computational chemistry and molecular modeling are increasingly powerful tools for accelerating the discovery and optimization of functional molecules. For this compound, these methods can provide profound insights into its behavior and guide the design of new analogues with superior properties for catalysis and materials science.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT studies on this compound and its metal complexes could elucidate the nature of the metal-ligand bonding, predict the stability of catalytic intermediates, and help to understand the origin of enantioselectivity in catalyzed reactions. nih.gov For instance, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can reveal the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. nih.gov

In silico screening allows for the rapid evaluation of a large library of virtual compounds, saving significant time and resources compared to experimental screening. chemmethod.com Starting from the scaffold of this compound, numerous analogues could be generated by systematically varying substituents on the piperidine ring. These virtual libraries could then be screened for desirable properties, such as their binding affinity to a metal center or their predicted catalytic activity for a specific reaction. This approach helps to identify the most promising candidates for experimental synthesis and testing.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its derivatives, as well as their interactions within larger systems like supramolecular assemblies or at the active site of a catalyst. This can be particularly useful for understanding the mechanisms of chiral recognition and the factors that govern the stability and properties of self-assembled structures. The combination of DFT calculations and MD simulations has proven to be a valuable approach for understanding the reactivity of organic molecules with pharmaceutical potential.

The future of designing enhanced analogues of this compound will likely involve a synergistic approach combining computational prediction with experimental validation. This will enable the rational design of next-generation ligands, catalysts, and materials with tailored functionalities and optimized performance.

Table 4: Computational Methods and Their Applications to this compound Research

| Computational Method | Information Obtained | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, Electronic structure (HOMO/LUMO), Reaction energetics, Spectroscopic properties | Catalyst design, Reactivity prediction, Mechanistic studies |

| ***In Silico* Screening** | Predicted binding affinities, Catalytic performance of virtual analogues | High-throughput discovery of new ligands and catalysts |

| Molecular Dynamics (MD) Simulations | Conformational analysis, Interaction dynamics, Stability of assemblies | Supramolecular chemistry, Understanding catalyst-substrate interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with experimental activity | Prediction of catalytic performance for new analogues |

Q & A

Q. What are the established synthetic routes for (R)-1-Piperidino-2-propanol, and how can its enantiomeric purity be optimized during synthesis?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For enantiomeric purity, chiral resolution techniques such as asymmetric catalysis or enzymatic kinetic resolution are critical. Post-synthesis purification via column chromatography (using chiral stationary phases) or recrystallization can enhance enantiomeric excess (ee). Analytical validation using chiral HPLC or polarimetry is recommended to confirm purity .

| Synthetic Route | Key Reagents | Purification Method | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine, Epoxide | Chiral Chromatography | 60-75% |

| Reductive Amination | 2-Propanol derivative | Recrystallization (chiral solvent) | 50-65% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.4–2.6 ppm) and propanol backbone (δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (129.2 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : O-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) confirm functional groups.

- Chiral HPLC : Essential for quantifying enantiomeric purity using columns like Chiralpak AD-H .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the piperidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound across different experimental models?

Methodological Answer:

- Systematic Meta-Analysis : Aggregate data from diverse models (e.g., in vitro vs. in vivo) and apply statistical tools (e.g., Cohen’s d) to identify outliers.

- Mechanistic Profiling : Use isotopic labeling (e.g., ¹⁵N-piperidine) to track metabolic pathways and isolate confounding variables .

- Reproducibility Checks : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles to ensure experimental transparency .

Q. How can researchers design experiments to study the stereospecific interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for the (R)-enantiomer versus (S)-enantiomer.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to compare stereospecific binding .

- In Silico Mutagenesis : Identify key residues in target proteins using tools like Rosetta.

Q. What methodologies address challenges in scaling up this compound synthesis without compromising enantiomeric purity?

Methodological Answer:

- Continuous Flow Chemistry : Reduces racemization risks by minimizing reaction time and thermal exposure.

- Enzymatic Catalysis : Immobilized lipases (e.g., Candida antarctica) enable green, scalable enantioselective synthesis.

- Process Analytical Technology (PAT) : Real-time monitoring via inline NMR or Raman spectroscopy ensures quality control .

Methodological Frameworks for Rigorous Research

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., enzyme systems), Intervention (compound application), Comparison (control groups), and Outcomes (e.g., binding affinity) .

- Data Reprodubility : Follow protocols from (e.g., anonymized surveys, workflow documentation) to enhance replicability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.